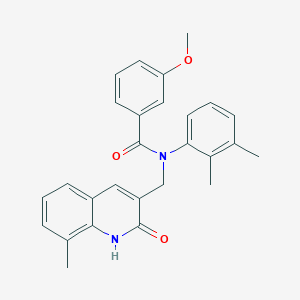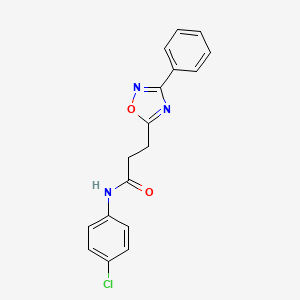
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, commonly known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 342.81 g/mol. In
科学研究应用
CPPO has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, CPPO has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. CPPO has also been studied for its potential use as an antifungal agent. In materials science, CPPO has been used as a building block for the synthesis of novel materials. In analytical chemistry, CPPO has been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of CPPO is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. CPPO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. CPPO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
CPPO has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CPPO inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. CPPO has also been shown to inhibit the growth of fungal cells by disrupting the cell membrane. In addition, CPPO has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using CPPO in lab experiments is its versatility. CPPO can be easily modified to incorporate different functional groups, making it a useful building block for the synthesis of novel materials. In addition, CPPO is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using CPPO in lab experiments is its potential toxicity. CPPO has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are many potential future directions for research involving CPPO. One area of interest is the development of CPPO-based materials for use in electronic devices. CPPO has been shown to have semiconducting properties, which may make it useful in the development of electronic components. Another area of interest is the development of CPPO-based drugs for the treatment of cancer and fungal infections. Finally, there is potential for CPPO to be used as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids.
Conclusion:
In conclusion, CPPO is a versatile chemical compound that has potential applications in various fields. Its ease of synthesis and versatility make it a useful building block for the synthesis of novel materials. CPPO has also been shown to exhibit anticancer and antifungal activity, as well as antioxidant activity. However, its potential toxicity may limit its use in certain applications. Future research involving CPPO may focus on the development of CPPO-based materials and drugs, as well as the use of CPPO as a fluorescent probe.
合成方法
CPPO can be synthesized via a multi-step process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 4-chlorophenylhydrazone. The final step involves the reaction of 4-chlorophenylhydrazone with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form CPPO.
属性
IUPAC Name |
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-6-8-14(9-7-13)19-15(22)10-11-16-20-17(21-23-16)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWMWORRCJLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)

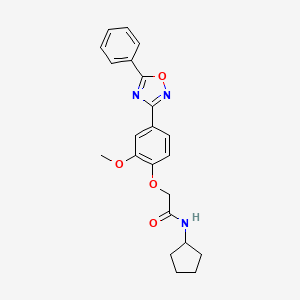
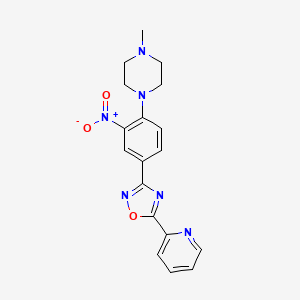
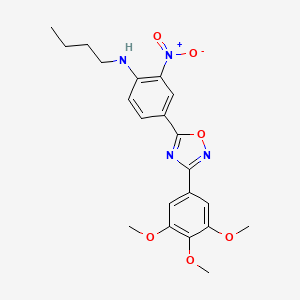

![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

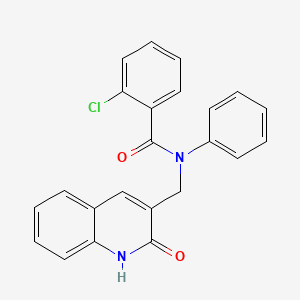
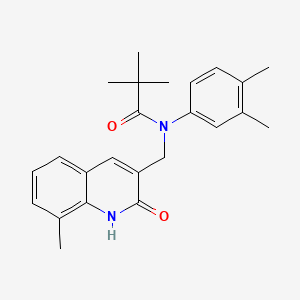
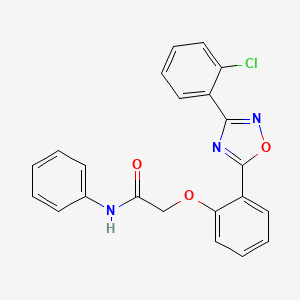
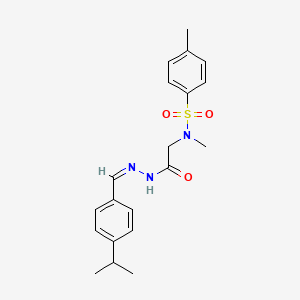
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
